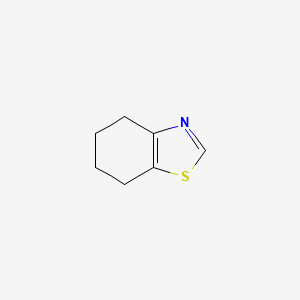

4,5,6,7-Tetrahydro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

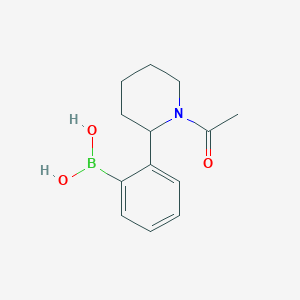

4,5,6,7-Tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Mecanismo De Acción

Target of Action

4,5,6,7-Tetrahydro-1,3-benzothiazole is a versatile compound with various applications. It has been used as an anti-corrosive agent, particularly in the protection of mild steel from 1 M HCl solution . The primary targets of this compound are the corrosion-prone surfaces of metals, where it acts as an effective inhibitor .

Mode of Action

The compound interacts with its targets by forming a protective layer on the metal surface, preventing corrosion. This is achieved through the incorporation of azo dyes, which are known for their anti-corrosive properties . The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

Biochemical Pathways

This interaction alters the surface properties of the metal, making it more resistant to corrosion .

Pharmacokinetics

It is known that the compound is stable under normal conditions .

Result of Action

The primary result of the action of this compound is the protection of metal surfaces from corrosion. The compound achieves this by forming a protective layer on the metal surface, which prevents the corrosive action of acids .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. For instance, the compound’s anti-corrosive properties are most effective in an acidic environment . Additionally, the compound should be stored in a dark place under an inert atmosphere to maintain its stability .

Análisis Bioquímico

Biochemical Properties

It has been incorporated into azo dyes, which have been used as anti-corrosive agents

Cellular Effects

It has been used in the synthesis of azo dyes, which have shown to have anti-corrosive properties

Molecular Mechanism

It has been used in the synthesis of azo dyes, which have shown to have anti-corrosive properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydro-1,3-benzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds.

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydro-1,3-benzothiazole has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

- 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazole is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a versatile compound for various applications.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFVVPBBEDMZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are some of the biological activities reported for compounds containing the 4,5,6,7-Tetrahydro-1,3-benzothiazole scaffold?

A1: Research indicates that compounds incorporating the this compound moiety exhibit various biological activities. Notably, they have shown promising antibacterial activity against gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as gram-positive bacteria like Bacillus subtilis. [, ] Additionally, some derivatives have demonstrated anti-corrosion properties for mild steel in acidic environments. []

Q2: Pramipexole, a drug containing the this compound core, is known to degrade in the presence of certain excipients. Can you elaborate on this interaction and the identified degradation product?

A2: During stability studies of Pramipexole extended-release tablets, a degradation impurity was observed. This degradation product, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, forms through a drug-excipient interaction. The structure of this impurity was confirmed through techniques like high-resolution mass spectrometry, IR, and NMR. []

Q3: How have researchers utilized spectroscopic methods to characterize this compound derivatives?

A3: Spectroscopic techniques play a crucial role in structural elucidation. For instance, researchers utilized FTIR, 1H NMR, and UV-Vis spectroscopy to characterize metal complexes of Schiff bases derived from Pramipexole and different aldehydes. [, ] These techniques provide valuable information about the coordination environment, bonding modes, and electronic properties of the synthesized compounds.

Q4: Have there been any studies exploring the structure-activity relationship (SAR) of this compound derivatives?

A4: While specific SAR studies focusing solely on modifying the this compound core might be limited within the provided literature, researchers have investigated the impact of substitutions on the phenyl ring and the amine nitrogen of Pramipexole analogs. These modifications aim to understand how structural changes influence the biological activity and pharmacological properties of the resulting compounds. [, ]

Q5: Are there any known synthetic routes to access this compound derivatives?

A5: The provided literature highlights a convenient synthesis of 4-aminomethyl-4,5,6,7-tetrahydro-1,3-benzothiazole arginine side-chain mimetics. [] While the specific details are not elaborated upon in the abstract, this suggests the existence of synthetic methodologies to introduce diverse functionalities onto the this compound scaffold. Furthermore, the synthesis of the Pramipexole degradation impurity highlights a potential degradation pathway that could be exploited for synthetic purposes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide](/img/structure/B2778863.png)

![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)

![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)

![6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride](/img/structure/B2778872.png)

![1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2778882.png)

![4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2778885.png)

![ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate](/img/structure/B2778886.png)